Propan-2-yl 4-cyano-3-methyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyano and methyl groups, and the attachment of the furan ring. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE include other thiophene and furan derivatives with similar functional groups.
Uniqueness
The uniqueness of ISOPROPYL 4-CYANO-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-[(5-methylfuran-2-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-8(2)21-16(20)13-10(4)11(7-17)15(23-13)18-14(19)12-6-5-9(3)22-12/h5-6,8H,1-4H3,(H,18,19) |
InChI Key |
JRRZSTSPNOYVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |
Origin of Product |
United States |
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